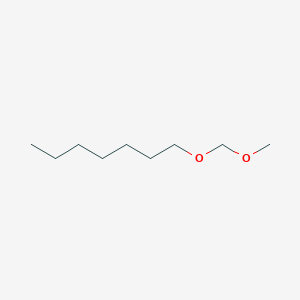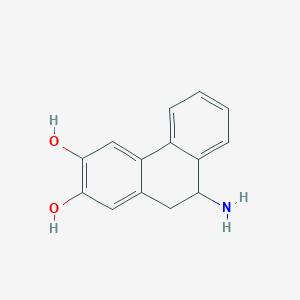
9-Amino-9,10-dihydrophenanthrene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-9,10-dihydrophenanthrene-2,3-diol is a compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an amino group at the 9th position and hydroxyl groups at the 2nd and 3rd positions on the phenanthrene backbone. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-9,10-dihydrophenanthrene-2,3-diol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction for formaldehyde elimination . This approach allows for the formation of the phenanthrene core structure with the desired functional groups.
Another method involves the use of intramolecular Diels-Alder reactions, flash vacuum pyrolysis, olefin metathesis, and Friedel-Crafts type cyclization . These reactions provide various pathways to construct the phenanthrene skeleton and introduce the amino and hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed reactions and other catalytic processes ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-9,10-dihydrophenanthrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with altered electronic properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized phenanthrene derivatives, reduced dihydrophenanthrenes, and substituted phenanthrene compounds. These products have diverse applications in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
9-Amino-9,10-dihydrophenanthrene-2,3-diol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-Amino-9,10-dihydrophenanthrene-2,3-diol involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, hydrogenation, dehydrogenation, isomerization, and alkyl transfer reactions . These reactions are facilitated by the presence of catalytic sites and specific reaction conditions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-Amino-9,10-dihydrophenanthrene-2,3-diol include:
9,10-Dihydrophenanthrene: A precursor to various phenanthrene derivatives.
Phenanthrene-2,3-diol: A compound with hydroxyl groups at the 2nd and 3rd positions.
9-Amino-phenanthrene: A compound with an amino group at the 9th position.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural configuration. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65647-10-1 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
9-amino-9,10-dihydrophenanthrene-2,3-diol |
InChI |
InChI=1S/C14H13NO2/c15-12-5-8-6-13(16)14(17)7-11(8)9-3-1-2-4-10(9)12/h1-4,6-7,12,16-17H,5,15H2 |
InChI-Schlüssel |
VLDQYOSVSLSGCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2C3=CC(=C(C=C31)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


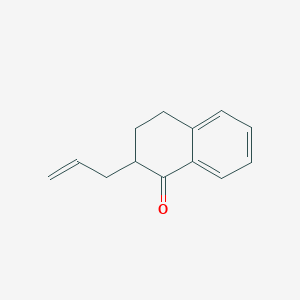
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
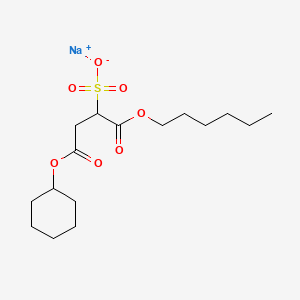
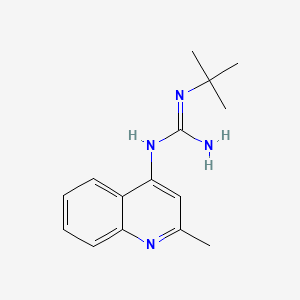
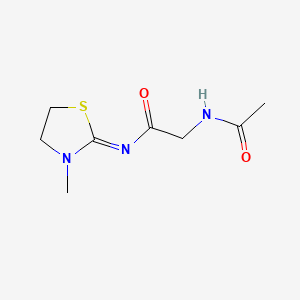
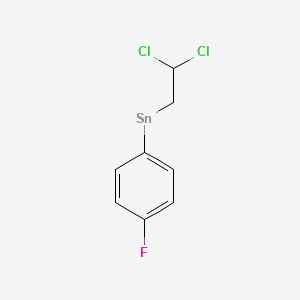
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
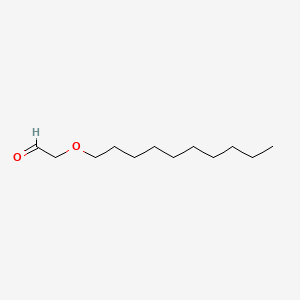

![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
